molecular formula C15H20N2O3 B1305892 6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one CAS No. 333419-45-7

6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one

Cat. No. B1305892
M. Wt: 276.33 g/mol
InChI Key: GMQKFIXQQXFZFQ-UHFFFAOYSA-N
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Description

The compound 6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one is a derivative of the quinolin-2-one family, which includes various bioactive molecules. These molecules have been isolated from fungal strains such as Penicillium and Aspergillus and exhibit properties such as insecticidal and anthelmintic activities . The structure of this compound suggests potential biological activity, which could be explored for various pharmaceutical applications.

Synthesis Analysis

The synthesis of quinolin-2-one derivatives typically involves the formation of the quinoline core followed by functionalization at appropriate positions. For instance, the synthesis of a 6-propenyl-substituted intermediate for quinolin-2-ones was achieved through a Wittig olefination and a Heck-Matsuda arylation, followed by a selective Fe(0)-mediated reductive cyclization . Similarly, the synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles was performed using a Friedländer condensation reaction catalyzed by sodium ethoxide . These methods could potentially be adapted for the synthesis of 6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one by modifying the starting materials and reaction conditions to introduce the ethoxy and hydroxy-propylamino-methyl groups.

Molecular Structure Analysis

The molecular structure of quinolin-2-one derivatives is characterized by the quinoline core, which can be further modified with various substituents. The crystal structure of a related compound, ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, revealed a six-membered ring adopting a boat conformation . This information can be useful in predicting the conformation and reactivity of the 6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one molecule.

Chemical Reactions Analysis

Quinolin-2-one derivatives can undergo various chemical reactions, including cyclization and functional group transformations. For example, the alkaline hydrolysis of a 4-(4-ethoxycarbonylphenylamino)quinoline afforded a carboxyphenylamino derivative . This type of reaction could be relevant for further functionalization of the 6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolin-2-one derivatives are influenced by their molecular structure. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the molecule's acidity, basicity, and solubility. The presence of the ethoxy group in the compound of interest could increase its lipophilicity, potentially affecting its pharmacokinetic properties. The hydroxy-propylamino-methyl group could contribute to the molecule's solubility in water and its potential for interaction with biological targets .

properties

IUPAC Name

6-ethoxy-3-[(3-hydroxypropylamino)methyl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-20-13-4-5-14-11(9-13)8-12(15(19)17-14)10-16-6-3-7-18/h4-5,8-9,16,18H,2-3,6-7,10H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQKFIXQQXFZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one

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